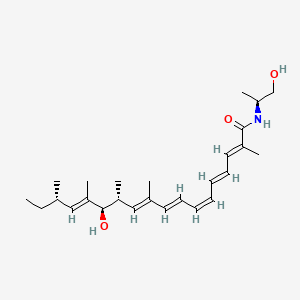

Myxalamid A

Description

Structure

3D Structure

Properties

CAS No. |

86934-09-0 |

|---|---|

Molecular Formula |

C26H41NO3 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide |

InChI |

InChI=1S/C26H41NO3/c1-8-19(2)16-22(5)25(29)23(6)17-20(3)14-12-10-9-11-13-15-21(4)26(30)27-24(7)18-28/h9-17,19,23-25,28-29H,8,18H2,1-7H3,(H,27,30)/b10-9-,13-11+,14-12+,20-17+,21-15+,22-16+/t19-,23+,24-,25-/m0/s1 |

InChI Key |

GDEZZTBHSFKRJN-CCICZWJZSA-N |

SMILES |

CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |

Canonical SMILES |

CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |

Synonyms |

myxalamid A myxalamide A |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms

Antimicrobial Research Perspectives

Myxalamids demonstrate a considerable range of antimicrobial activity, showing inhibitory effects against various fungi and some bacteria. nih.govresearchgate.netjmb.or.kr This activity stems from a specific and potent mechanism of action targeting cellular respiration.

Antifungal Activities in Model Systems

Myxalamid A and its analogs are particularly effective against fungi, including various yeasts and molds. nih.govresearchgate.netnih.govasm.orgoup.com Their primary antifungal mechanism is the potent inhibition of the mitochondrial electron transport chain. beilstein-journals.orgnih.gov Specifically, myxalamids block the function of Complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.netbeilstein-journals.org This disruption halts cellular respiration, leading to a critical failure in energy (ATP) production and subsequent cell death. This makes them effective inhibitors against organisms that depend on aerobic respiration. smolecule.com

Table 1: Antifungal Activity of Myxalamids This table is representative of the general antifungal activity reported for myxalamids. Specific values for this compound may vary based on the fungal species and testing conditions.

| Fungal Group | Activity Level | Reference |

|---|---|---|

| Yeasts | Active | nih.govresearchgate.net |

Antibacterial Activities in Model Systems

This compound also exhibits antibacterial properties, although its spectrum is more defined, primarily targeting certain Gram-positive bacteria. nih.govresearchgate.netjmb.or.kr Gram-negative bacteria are often more resistant. researchgate.net The mechanism of action is consistent with its antifungal activity, involving the inhibition of the electron transport chain, which is a conserved process in many bacteria. nih.govresearchgate.netnih.gov By blocking Complex I, this compound disrupts bacterial energy metabolism, leading to growth inhibition. nih.govresearchgate.netbeilstein-journals.org

Table 2: Antibacterial Spectrum of Myxalamids This table summarizes the general antibacterial activity reported for the myxalamid family. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. wikipedia.org

| Bacterial Type | General Susceptibility | Reference |

|---|---|---|

| Gram-positive Bacteria | Susceptible | nih.govresearchgate.netfrontiersin.org |

Antitumor and Cytotoxic Mechanisms in Cellular Models

Beyond its antimicrobial effects, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for oncological research. ontosight.aiontosight.ai Its ability to trigger programmed cell death and disrupt fundamental cellular processes is key to its antitumor potential.

Induction of Apoptosis Pathways in Cancer Cell Lines

This compound is capable of inducing apoptosis, a form of programmed cell death, in cancer cells. ontosight.ai The induction of apoptosis is a critical goal of many cancer therapies as it leads to the safe and effective removal of malignant cells. researchgate.netjmb.or.kr The apoptotic effect of this compound is intrinsically linked to its primary action on mitochondria. By inhibiting the respiratory chain, it can trigger the mitochondrial pathway of apoptosis. beilstein-journals.org This process often involves the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of enzymes called caspases that execute the cell death program. jmb.or.kr

Inhibition of Key Enzymes Involved in Cellular Growth and Proliferation

The central enzymatic target of this compound is NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. nih.govresearchgate.netbeilstein-journals.org This enzyme is fundamental for cellular energy production through oxidative phosphorylation. By inhibiting this key enzyme, this compound creates a severe energy deficit within the cancer cell, hindering essential processes required for rapid growth and proliferation, such as DNA synthesis and cell division. nih.gov This inhibition of a critical metabolic enzyme is a primary driver of the compound's cytotoxic effects. nih.gov Some studies on myxobacterial extracts containing myxalamids have shown potent antiproliferative activity against cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low µg/mL range. nih.govmedpharmres.comjmchemsci.com

Table 3: Cytotoxic Activity of Myxobacterial Extracts Containing Myxalamids Data represents the activity of crude extracts and may not be solely attributable to this compound. IC50 values are highly dependent on the specific cell line and extract composition.

| Cell Line | Reported IC50 of Crude Extract (µg/mL) | Reference |

|---|---|---|

| Human Lung Cancer (A549) | 1.3 - 12.1 | nih.gov |

| Breast Cancer (MCF-7) | 0.16 | medpharmres.com |

Specific Molecular Targets and Biochemical Pathways

The biological activities of this compound are rooted in its precise interaction with a specific molecular target, which triggers a cascade of effects on major biochemical pathways.

The definitive molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govresearchgate.netbeilstein-journals.orgfrontiersin.org This large, multi-subunit enzyme is the first and largest enzyme in the respiratory chain. Myxalamids bind to Complex I and block the transfer of electrons from NADH to ubiquinone, effectively halting the entire process. nih.govresearchgate.netbeilstein-journals.org

The primary biochemical pathway disrupted by this compound is oxidative phosphorylation . This pathway is the main source of ATP, the cell's energy currency, in aerobic organisms. By inhibiting Complex I, this compound shuts down this vital energy-generating process. smolecule.comnih.gov This leads to a dramatic drop in intracellular ATP levels and a compensatory, but often insufficient, shift towards anaerobic glycolysis. The resulting energy crisis and disruption of the cell's redox state are central to the compound's antifungal, antibacterial, and cytotoxic effects. nih.gov The biosynthesis of myxalamids themselves involves a complex pathway utilizing polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. frontiersin.orgpnas.org

Inhibition of Electron Transport Chain Complex I (NADH:ubiquinone oxidoreductase)

The primary and most well-characterized mechanism of action for the myxalamids is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. researchgate.netnih.govjst.go.jp This multi-subunit enzyme complex is the first and largest of the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone (Coenzyme Q). nih.gov

Myxalamids, including this compound, function by blocking this electron transfer process. researchgate.netnih.gov Specifically, they interrupt the flow of electrons from the high-potential iron-sulfur clusters within Complex I to the final acceptor, ubiquinone. nih.gov This inhibition halts NADH oxidation and prevents the reduction of ubiquinone, thereby disrupting the entire respiratory process and leading to a collapse in cellular ATP production. researchgate.net The inhibitory action of myxalamids is competitive with respect to ubiquinone, suggesting they act at or near the ubiquinone-binding site. nih.gov

Studies on submitochondrial particles from beef heart have demonstrated this inhibitory effect, where Myxalamid B, a closely related analog, was shown to block the respiratory chain at the site of Complex I. researchgate.netnih.gov The potency of these compounds is significant, with Myxalamid B causing 50% inhibition of NADH oxidation at a concentration of 170 pmol/mg of protein. researchgate.net The binding site for myxalamids is distinct from that of another classic Complex I inhibitor, rotenone (B1679576), but it is believed to be shared with inhibitors like piericidin A. nih.govresearchgate.net This shared domain is constructed by multiple subunits, with the ND1 subunit being identified as a key component of the inhibitor binding site. researchgate.net

Elucidation of Other Putative Molecular Interactions

While the inhibition of Complex I is the most prominent and potent bioactivity of this compound, its broad biological effects against various organisms suggest the possibility of other molecular interactions. researchgate.netnih.gov Myxalamids exhibit antifungal and antibacterial activity. nih.govasm.org However, the scientific literature predominantly focuses on their role as respiratory chain inhibitors. researchgate.netcapes.gov.br

Interactions beyond Complex I are not well-documented. It is generally understood that the profound cytotoxic effects observed in many organisms are a direct consequence of the disruption of mitochondrial respiration. researchgate.net The energy deprivation resulting from Complex I inhibition is a critical blow to cellular homeostasis, which can account for the broad-spectrum activity against eukaryotes like yeasts and molds. researchgate.net Any other putative molecular targets of this compound remain secondary to its well-established role as a potent inhibitor of NADH:ubiquinone oxidoreductase and require further investigation to be fully elucidated.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of this compound is intrinsically linked to its unique chemical architecture. Structure-activity relationship (SAR) studies, which involve the synthesis and analysis of various analogs, have been crucial in pinpointing the molecular features essential for its inhibitory action on Complex I.

Identification of Essential Pharmacophores for Biological Activity

The myxalamid structure is a hybrid polyketide-peptide, characterized by a conjugated polyene chain, a terminal amide group, and a branched aliphatic chain. nih.govjmb.or.kr SAR studies indicate that several of these features constitute the essential pharmacophore for its biological activity.

The core structure responsible for inhibiting Complex I is believed to be the entire molecule, with specific regions playing critical roles. The conjugated diene system within the polyketide chain and the terminal amide derived from an amino acid (alanine in the case of the myxalamid biosynthetic pathway) are crucial for binding to the enzyme. nih.govjmb.or.kr The stereochemistry and conformation of the molecule, dictated by its various methyl groups and double bonds, are also vital for a proper fit into the binding pocket of Complex I. The terminal 2-amino-propanol moiety, resulting from a unique reductive release mechanism during biosynthesis, is another key feature. nih.gov

Impact of Structural Modifications on Mechanistic Efficacy

Modifications to the this compound structure have provided significant insight into its mechanism. The natural diversity of myxalamids produced by Myxococcus xanthus (Myxalamids A, B, C, and D) primarily involves variations in the branched aliphatic "starter" unit, demonstrating that this part of the molecule can be altered to some degree without completely abolishing activity. researchgate.netnih.gov

Systematic SAR studies have further defined the importance of different molecular regions. For instance, phenalamids, which are structurally similar to myxalamids but utilize a phenyl-containing starter unit instead of a branched alkyl chain, also inhibit Complex I, indicating some flexibility in the "western" half of the molecule. jmb.or.kr However, even slight variations in the "eastern" half, the polyene and amide portion, can lead to a dramatic loss of inhibitory activity. uni-saarland.de

The table below summarizes findings from comparative studies of myxalamids and related compounds, illustrating how structural changes affect their primary biological function.

| Compound/Analog | Structural Modification from this compound | Effect on Complex I Inhibition |

| Myxalamid B | Isopropyl group instead of sec-butyl group as the starter unit. researchgate.net | Potent inhibitor; often the main component produced. researchgate.net |

| Myxalamid C | Ethyl group as the starter unit. researchgate.net | Biologically active. researchgate.net |

| Myxalamid D | Methyl group as the starter unit. researchgate.net | Biologically active. researchgate.net |

| Phenalamide A2 | Phenyl-containing starter unit instead of a branched alkyl chain. jmb.or.kr | Retains inhibitory activity against respiratory Complex I. jmb.or.kr |

Mechanisms of Resistance in Target Organisms

The development of resistance to any antimicrobial agent is a significant concern and a subject of scientific inquiry. For inhibitors targeting fundamental cellular processes like respiration, resistance mechanisms often involve modifications to the drug's molecular target. In the case of this compound and other Complex I inhibitors, resistance is typically conferred by specific mutations in the genes encoding the subunits of the NADH:ubiquinone oxidoreductase complex.

While specific studies detailing resistance mechanisms unique to this compound are sparse, the principles can be inferred from research on other Complex I inhibitors that share a similar binding domain, such as piericidin A and rotenone. nih.govresearchgate.net Resistance to these compounds frequently arises from point mutations in the mitochondrial or bacterial genes encoding Complex I subunits. These mutations alter the amino acid sequence of the protein, which in turn changes the conformation of the inhibitor's binding pocket. This structural change can reduce the binding affinity of the inhibitor, rendering it less effective at blocking electron transport.

For example, studies on rotenone resistance have identified mutations in several subunits of Complex I. nih.gov Given that myxalamids are competitive inhibitors with ubiquinone and share a binding domain with piericidin A, it is highly probable that resistance to myxalamids would arise from mutations in the subunits that form this ubiquinone-binding site, such as the ND1 subunit. nih.govresearchgate.net Such mutations would prevent this compound from effectively docking with and inhibiting the enzyme, allowing the organism to maintain a functional respiratory chain even in the presence of the compound. Furthermore, some bacteria may employ more general resistance strategies, such as the production of enzymes that modify or degrade the antibiotic, or the use of efflux pumps to expel the compound from the cell, although these have not been specifically documented for myxalamids. nih.govd-nb.info

Biosynthesis of Myxalamid a

Producing Organisms and Strain Characterization

Myxococcus xanthus and Other Myxobacterial Sources

Myxalamids were first isolated from the myxobacterium Myxococcus xanthus strain Mx X12. nih.govresearchgate.net This Gram-negative soil bacterium is known for its complex social behaviors, including fruiting body formation, and is a prolific producer of a wide array of bioactive secondary metabolites. nih.govuni-saarland.de Several strains of M. xanthus have been identified as producers of myxalamids. researchgate.netnih.gov

Beyond M. xanthus, myxalamids have also been found in other myxobacteria, such as Stigmatella aurantiaca Sg a15. researchgate.netjmb.or.kr The production of these compounds is not ubiquitous among all myxobacteria, suggesting specific evolutionary pathways for their biosynthesis. nih.gov The chemical structures of myxalamids are similar to phenalamides, which are produced by Myxococcus stipitatus. jmb.or.kr

Research into Optimal Cultivation and Fermentation for Production

The production of myxalamids by M. xanthus can be influenced by culture conditions. Research has shown that yields of up to 120 mg/liter can be achieved in submerged cultures. researchgate.net The majority of the myxalamids are found within the cell mass rather than the culture supernatant, indicating they are likely adsorbed to the cell surface. researchgate.net

Recent studies have focused on optimizing production through both culture conditions and genetic engineering. The "one strain-many compounds" (OSMAC) approach, which involves varying cultivation media, has been used to enhance the production of secondary metabolites in myxobacteria. nih.gov Additionally, the development of chassis strains, such as M. xanthus DZ2 with deletions of major secondary metabolite gene clusters, aims to redirect metabolic resources towards the production of specific compounds. nih.govresearchgate.net For instance, a two-step protocol involving an initial growth phase in a rich medium followed by a production phase in a minimal medium has shown promise in maximizing biomass and then secondary metabolite enrichment. nih.govresearchgate.net

Biosynthetic Gene Cluster (BGC) Identification and Analysis

The biosynthesis of myxalamids is orchestrated by a large biosynthetic gene cluster (BGC). nih.govresearchgate.net Myxobacterial genomes are notably large and contain a significant number of BGCs, which are often organized in a plastic and adaptable manner. nih.govbiorxiv.org

Characterization of the Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid System

Myxalamid biosynthesis is a classic example of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. uni-saarland.de These systems are large, modular enzymes that assemble complex natural products from simple precursors. scienceopen.com The myxalamid assembly line begins with a promiscuous loading acyltransferase (AT) domain that can accept different short-chain carboxylic acid starter units, leading to the production of different myxalamid variants. uni-saarland.de The polyketide chain is then extended through a series of PKS modules. The final step involves an NRPS module that incorporates an alanine (B10760859) residue. pnas.org

The myxalamid BGC from Stigmatella aurantiaca Sg a15 has been well-characterized and is a hybrid PKS/NRPS system. pnas.org This is also true for the myxalamid BGC found in Myxococcus xanthus. nih.gov

Genomic Organization and Annotation of Myxalamid Biosynthetic Genes (e.g., mxa genes)

The myxalamid biosynthetic gene cluster, designated as the mxa locus, has been identified and sequenced in both S. aurantiaca Sg a15 and M. xanthus. nih.govacs.orgsecondarymetabolites.org In S. aurantiaca, the cluster spans approximately 49.7 kb. secondarymetabolites.org The organization of the mxa genes is contiguous, a common feature for microbial secondary metabolite BGCs. jmb.or.kr

A comparison with the phenalamide biosynthetic gene cluster from Myxococcus stipitatus reveals significant similarities in the organization of the PKS/NRPS modules, reflecting the structural resemblance of the final products. jmb.or.krjmb.or.krkoreascience.kr However, there are key differences, particularly in the loading module, which dictates the starter unit used for biosynthesis. jmb.or.kr

Table 1: Key Genes in the Myxalamid Biosynthetic Cluster from Stigmatella aurantiaca Sg a15

| Gene Name | Putative Function |

| mxaA | Hybrid PKS/NRPS module |

| mxaB1 | PKS module |

| mxaB2 | PKS module |

| mxaE | Putative regulatory protein |

This table is based on data from the MIBiG database and related publications. secondarymetabolites.org

Enzymology of Myxalamid Biosynthesis

The enzymology of myxalamid biosynthesis involves a series of coordinated reactions catalyzed by the domains within the PKS and NRPS modules. The process starts with the selection and activation of a starter unit, which for Myxalamid A is isobutyryl-CoA. nih.govuni-saarland.de In M. xanthus, this starter unit is derived from the amino acid valine. nih.gov

The polyketide chain is then elongated through the sequential addition of extender units, typically methylmalonyl-CoA, by the PKS modules. jmb.or.kr Each PKS module contains domains responsible for ketosynthesis (KS), acyl transfer (AT), and acyl carrier protein (ACP), with optional domains for ketoreduction (KR), dehydration (DH), and enoylreduction (ER) that determine the final structure of the polyketide backbone. jmb.or.kr

A key feature of myxalamid biosynthesis is the terminal NRPS module. pnas.org This module adenylates and incorporates an alanine residue onto the growing polyketide chain. pnas.org The final step is a reductive release of the completed molecule from the enzyme complex. pnas.orgresearchgate.netpnas.org This is catalyzed by a terminal reductase (R) domain, which reduces the thioester linkage to release the final product as an alcohol, forming the 2-aminopropanol moiety at the end of the myxalamid molecule. pnas.orgresearchgate.netpnas.org

Functional Elucidation of Terminal NRPS MxaA and Reductive Chain Release Mechanisms

The final step in the assembly of the myxalamid carbon chain is catalyzed by the terminal non-ribosomal peptide synthetase (NRPS) module, MxaA. nih.govacs.org This enzyme is responsible for incorporating an alanine residue onto the growing polyketide chain. nih.govpnas.org Following the addition of alanine, a specialized reductase (R) domain within MxaA catalyzes the release of the completed chain. pnas.orgresearchgate.net This is a notable feature of myxalamid biosynthesis, as it deviates from the more common thioesterase-mediated chain termination. pnas.org

The release mechanism involves a four-electron reduction of the thioester-linked intermediate, a process that occurs in two successive two-electron steps. nih.govpnas.org The first reduction yields an aldehyde intermediate, which is then further reduced to a primary alcohol, resulting in the 2-aminopropanol moiety characteristic of the myxalamids. nih.govpnas.org Structural and biochemical analyses of the MxaA reductase domain have revealed a flexible C-terminal subdomain that is crucial for substrate binding and a distinctive helix-turn-helix motif that governs substrate specificity. nih.gov Kinetic studies have shown that the initial two-electron reduction to the aldehyde is the rate-limiting step in this process. nih.gov

Investigation of PKS Module Architecture and Domain Specificity

The biosynthesis of the polyketide backbone of this compound is carried out by a series of Type I PKS modules. nih.gov These modules are large, multifunctional enzymes, each containing a set of catalytic domains responsible for one cycle of chain elongation and modification. nih.govnih.gov A typical elongation module minimally consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. frontiersin.orgplos.org

The myxalamid biosynthetic gene cluster is composed of six PKS genes (mxaB1, mxaB2, and mxaC-F) and one NRPS gene (mxaA). nih.gov The arrangement of these modules generally follows a colinearity rule, where the sequence of modules on the enzyme complex corresponds to the order of building blocks in the final product. uni-saarland.de However, the myxalamid pathway also exhibits features such as the splitting of a module's functions across two separate genes (mxaB1 and mxaB2), which adds a layer of complexity to the assembly line. jmb.or.kr The domains within each module, including dehydratases (DH), ketoreductases (KR), and enoylreductases (ER), determine the specific modifications to the growing polyketide chain at each step. nih.govjmb.or.kr

Role of Specific Acyl-Transferase (AT) Domains

Acyl-transferase (AT) domains play a critical role in selecting the appropriate building blocks (extender units) for polyketide chain elongation. frontiersin.orgrsc.org In the myxalamid biosynthetic pathway, the AT domains are responsible for loading either malonyl-CoA or methylmalonyl-CoA onto the acyl carrier protein (ACP). jmb.or.kruni-saarland.de The specificity of these AT domains is a key determinant of the final structure of the myxalamid molecule. uni-saarland.de

The loading module's AT domain exhibits a degree of promiscuity, as it can accept different short-chain carboxylic acid starter units, leading to the natural production of a mixture of myxalamid variants (A-D). uni-saarland.deresearchgate.net This flexibility has been exploited in mutasynthesis experiments to generate novel myxalamid derivatives. uni-saarland.de Analysis of the loading AT domains from different myxalamid-producing strains has revealed high homology, with minor variations in specificity-conferring residues that likely account for the different ratios of myxalamid congeners produced. uni-saarland.de

Starter Unit Biogenesis and Incorporation

The initiation of myxalamid biosynthesis begins with the selection and loading of a specific starter unit. This initial step is a crucial determinant of the final chemical structure of the resulting myxalamid congener.

Precursor Pathways for Isobutyryl-CoA and Other Initial Units

The primary starter unit for this compound is isobutyryl-CoA. researchgate.netasm.org This precursor is typically derived from the degradation of the branched-chain amino acid valine through the action of the branched-chain ketoacid dehydrogenase (Bkd) complex. researchgate.netasm.org However, studies on bkd mutants of Stigmatella aurantiaca have revealed an alternative pathway for isobutyryl-CoA synthesis. In these mutants, isobutyryl-CoA is supplied through the α- and β-oxidation of iso-odd fatty acids. researchgate.netnih.gov

In Myxococcus xanthus, another myxalamid producer, bkd mutants still produce Myxalamid B (which also uses an isobutyryl-CoA starter), indicating that in this organism, isobutyryl-CoA can still be derived from valine through an alternative, albeit less efficient, pathway. nih.govresearcher.life The natural production of other myxalamid variants, such as this compound which uses 2-methylbutyryl-CoA derived from isoleucine, highlights the ability of the biosynthetic machinery to utilize different starter units. uni-saarland.deresearchgate.net Furthermore, an alternative biosynthetic pathway branching from the mevalonic acid isoprenoid biosynthesis has been shown to provide isovaleryl-CoA, another branched-chain starter unit, in myxobacteria, particularly in bkd mutants. researchgate.netnih.gov

Mechanistic Studies of Starter Unit Loading and Condensation

The loading of the starter unit is initiated by an acyltransferase (AT) domain within the loading module of the myxalamid synthase. frontiersin.orguni-saarland.de This AT domain selects the appropriate CoA-activated starter unit, such as isobutyryl-CoA, and transfers it to an acyl carrier protein (ACP). uni-saarland.de The inherent flexibility of this loading AT domain allows for the incorporation of various short-chain carboxylic acids, which is the basis for the natural diversity of myxalamids. uni-saarland.deresearchgate.net

Following its loading onto the ACP, the starter unit is transferred to the ketosynthase (KS) domain of the first elongation module. uni-saarland.de The KS domain then catalyzes a decarboxylative Claisen condensation between the starter unit and the first extender unit (malonyl-CoA or methylmalonyl-CoA) that has been loaded onto the ACP of the same elongation module. nih.govuni-saarland.de This condensation reaction forms the first C-C bond of the polyketide chain and marks the beginning of the iterative elongation process. uni-saarland.de

Biosynthetic Pathway Elucidation and Intermediate Characterization

The complete biosynthetic pathway of myxalamids has been elucidated through a combination of genetic and biochemical studies. The identification and sequencing of the myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sg a15 provided the foundational roadmap for understanding its assembly. acs.org Gene disruption experiments confirmed the direct involvement of this cluster in myxalamid production. acs.org

The pathway proceeds through a series of condensation and modification steps, with the growing polyketide chain tethered to the ACP domains of successive PKS modules. uni-saarland.de The specific sequence of KS, AT, DH, ER, and KR domains within each module dictates the structure of the elongating intermediate. nih.govjmb.or.kr While direct characterization of each enzyme-bound intermediate is technically challenging, the structure of the final product and the genetic organization of the biosynthetic cluster allow for a detailed predictive model of the biosynthetic process. jmb.or.kr The final step involves the NRPS module MxaA, which adds an alanine unit before the entire chain is released as a primary alcohol via the reductive mechanism previously described. nih.govpnas.org

Biotechnological Approaches for Biosynthesis Engineering

The advent of genetic engineering and synthetic biology has opened up new avenues for the manipulation of complex biosynthetic pathways, such as the one responsible for producing this compound. These biotechnological approaches aim to not only enhance the production of the natural compound but also to generate novel derivatives with potentially improved or altered biological activities. Key strategies employed in the engineering of this compound biosynthesis include genetic manipulation and heterologous expression, mutasynthesis and precursor-directed biosynthesis, and the rational design of the biosynthetic machinery.

Genetic Manipulation and Heterologous Expression Strategies

The foundation for engineering the biosynthesis of this compound lies in the identification and manipulation of its biosynthetic gene cluster (BGC). The myxalamid BGC has been identified in myxobacterial strains such as Stigmatella aurantiaca Sga15 and Myxococcus xanthus. uni-saarland.denih.govnih.govjmb.or.kr These clusters harbor the genes encoding the large, modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymes responsible for assembling the myxalamid backbone.

Genetic manipulation of these clusters can involve several strategies. For instance, gene inactivation experiments in S. aurantiaca Sga15, targeting the ketosynthase (KS) domains of the PKS, have successfully created mutants unable to produce myxalamids, confirming the function of the identified BGC. nih.gov Such targeted gene disruptions are a fundamental tool for verifying gene function and for creating strains that can be used in other engineering approaches like mutasynthesis.

Heterologous expression, the transfer of a BGC from its native producer to a more amenable host organism, is a powerful strategy to improve product titers and facilitate genetic manipulation. Myxococcus xanthus has proven to be a particularly suitable heterologous host for the expression of myxobacterial secondary metabolite BGCs. uni-saarland.denih.gov This is due to its metabolic proficiency in providing the necessary precursors for polyketide and non-ribosomal peptide synthesis. nih.gov While specific yield data for heterologously produced this compound is not extensively detailed in the available literature, the successful high-yield expression of other myxobacterial compounds, such as epothilones and myxopyronin in M. xanthus, demonstrates the potential of this host for robust this compound production. uni-saarland.de For example, heterologous expression of the miuraenamide A BGC in M. xanthus initially resulted in a low yield of 0.06 mg/L, which was significantly improved through further genetic engineering and precursor feeding to 1.21 mg/L. mdpi.comnih.gov This highlights the potential for yield improvement of myxalamids through similar optimization strategies in a heterologous host.

Strategies to enhance production in a heterologous host often involve not just the transfer of the BGC but also the engineering of the host itself. This can include the deletion of competing BGCs to redirect metabolic flux towards the desired product. For instance, the deletion of the native mxa (myxalamid) gene cluster in an M. xanthus host was shown to improve the heterologous production of other compounds, suggesting that removing this native pathway could free up precursors and cellular resources for a heterologously expressed BGC. acs.org

Mutasynthesis and Precursor-Directed Biosynthesis for Analog Generation

Mutasynthesis is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to generate novel analogs of a natural product. This approach involves creating a mutant strain in which the biosynthesis of the natural starter unit for the PKS assembly line is blocked. The blocked pathway can then be "rescued" by feeding the culture with synthetic analogs of the natural starter unit, which are subsequently incorporated by the biosynthetic machinery to produce new derivatives.

This strategy has been successfully applied to the myxalamid biosynthetic pathway. uni-saarland.de Researchers generated mutants of M. xanthus and S. aurantiaca with a defective branched-chain α-keto acid dehydrogenase (Bkd) complex. nih.govresearchgate.net This enzyme complex is responsible for the degradation of branched-chain amino acids like isoleucine and valine to produce the natural starter units for this compound (2-methylbutyryl-CoA) and Myxalamid B (isobutyryl-CoA), respectively. uni-saarland.deresearchgate.net

By feeding these bkd mutants a variety of non-natural carboxylic acids, scientists were able to generate nine new myxalamid analogs. nih.govresearchgate.net The biosynthetic machinery of M. xanthus demonstrated significant flexibility, incorporating a wider range of starter units compared to S. aurantiaca. uni-saarland.de This flexibility is consistent with the observation that M. xanthus naturally produces myxalamids with a larger starter unit as the major product. uni-saarland.de The successful generation of these novel myxalamids serves as a proof-of-concept for applying mutasynthesis to diversify myxobacterial natural products. uni-saarland.de

The new myxalamid derivatives generated through mutasynthesis feature cyclic starter units, which are not found in the naturally occurring myxalamids. researchgate.netuni-saarland.de

| Analog Name | Fed Precursor (Carboxylic Acid) | Resulting Starter Unit | Producing Strain |

| Myxalamid MS-1 | Cyclopropanecarboxylic acid | Cyclopropyl | M. xanthus bkd mutant |

| Myxalamid MS-2 | Cyclopentanecarboxylic acid | Cyclopentyl | M. xanthus bkd mutant |

| Myxalamid MS-3 | Cyclobutanecarboxylic acid | Cyclobutyl | M. xanthus and S. aurantiaca bkd mutants |

| Myxalamid MS-4 | Cyclohexanecarboxylic acid | Cyclohexyl | M. xanthus and S. aurantiaca bkd mutants |

| Myxalamid MS-5 to MS-9 | Various other carboxylic acids | Not specified in detail | M. xanthus bkd mutant |

This table is based on data from mutasynthesis experiments described in the literature. uni-saarland.denih.govresearchgate.netuni-saarland.de

Rational Design for Combinatorial Biosynthesis

Rational design for combinatorial biosynthesis aims to create novel molecules by purposefully re-engineering the biosynthetic enzymes themselves, for instance, by swapping, deleting, or modifying their catalytic domains. The modular nature of PKS and NRPS systems, where each module is responsible for a specific elongation and modification step, makes them prime candidates for such engineering. nih.govacs.org

While large-scale combinatorial biosynthesis through module swapping has not been extensively reported specifically for the myxalamid pathway, the foundational knowledge for such approaches is available. The myxalamid BGC from S. aurantiaca Sga15 is a hybrid PKS/NRPS system, and its modular organization has been characterized. acs.orgosti.gov Furthermore, the biosynthetic gene cluster for phenalamide from Myxococcus stipitatus shows a high degree of similarity and conserved module organization to the myxalamid cluster, suggesting a common evolutionary origin and the potential for exchanging components between these related pathways. jmb.or.krjmb.or.krkoreascience.kr

A key example of rational design applied to the myxalamid system is the detailed structural and biochemical analysis of the terminal reductase (R) domain of the MxaA NRPS module. researchgate.netresearchgate.netnih.govfrontiersin.org This domain is responsible for the final step in myxalamid biosynthesis, the reductive release of the completed polyketide-peptide chain from the enzyme. Researchers have determined the crystal structure of this R domain, providing deep insights into its mechanism. researchgate.net Based on this structural information, structure-guided mutagenesis was performed to alter the substrate binding pocket of the R domain. These rationally designed variants exhibited modified activity, including an improved ability to reduce non-native substrates, demonstrating that the catalytic properties of the myxalamid biosynthetic machinery can be purposefully engineered. researchgate.netresearchgate.net This work lays the groundwork for future efforts to rationally design the myxalamid synthase to produce a wider array of novel compounds with tailored chemical structures.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

The total synthesis of Myxalamid A has been accomplished through various strategic routes, highlighting ingenuity in stereocontrol and fragment coupling. These syntheses serve not only to confirm the structure of the natural product but also to provide access to analogues for further study.

A critical aspect of any this compound synthesis is the precise control of its multiple stereocenters. Researchers have employed a range of powerful stereoselective reactions to construct the chiral backbone of the molecule.

One successful strategy utilized the high 1,2-stereocontrol afforded by the Evans asymmetric aldol (B89426) reaction . nih.gov This reaction was applied to an α,β-unsaturated aldehyde, creating an allylic alcohol intermediate. The stereochemistry installed in this initial step was then relayed to more remote centers using other stereoselective processes. nih.gov For instance, an enolate Claisen rearrangement of a propionate (B1217596) derivative was used to establish a 1,4,5-relationship between three stereocenters. nih.gov Further elaboration involved an Evans-Mislow allylsulfoxide rearrangement to set a 1,2,5-stereochemical relationship. nih.gov

Another prominent approach involved a highly stereoselective vinylogous Mukaiyama aldol reaction . researchgate.netnih.gov This key reaction, utilizing a vinylketene silyl (B83357) N,O-acetal, enabled the efficient and controlled formation of a crucial chiral fragment of the molecule. researchgate.netnih.gov The synthesis of a key allyl bromide intermediate also began with an enantiomerically pure alcohol prepared via the Mukaiyama aldol reaction. researchgate.net

Convergent strategies, where complex fragments of the target molecule are synthesized independently before being joined together, offer significant advantages in efficiency for constructing large molecules like this compound.

A notably concise and highly convergent total synthesis was developed that involved the coupling of distinct "left-hand" and "right-hand" fragments of the molecule. researchgate.netnih.gov The linchpin of this strategy was a one-pot Stille/Suzuki-Miyaura cross-coupling reaction . researchgate.netnih.gov This powerful palladium-catalyzed reaction sequence facilitated the efficient union of the two advanced intermediates, significantly streamlining the final assembly of the carbon skeleton. researchgate.net This approach highlights the power of modern cross-coupling methods in the convergent synthesis of complex natural products.

Another total synthesis completed the molecule by coupling a dienyne fragment with a Z-iodo triene via a Suzuki coupling reaction . The required E-vinylborane for this coupling was generated through the hydroboration of an alkyne with catechol borane. nih.gov

Development of Stereoselective Synthetic Methodologies

Key Synthetic Intermediates and Methodological Advances

The successful synthesis of this compound has relied on the development and application of specific key intermediates and novel synthetic methods.

A significant methodological advance was the use of N-methyliminodiacetic acid (MIDA) boronates . researchgate.netnih.gov These shelf-stable boronate esters proved instrumental in overcoming the challenge of constructing the central trans-trans-cis-trans tetraene motif, which is notoriously difficult to install with stereocontrol. researchgate.net A key MIDA boronate intermediate was synthesized via a Stille-type cross-coupling reaction between a vinyl iodide and a dienylstannane. researchgate.net The use of MIDA boronates in a one-pot Stille/Suzuki-Miyaura coupling represents a key innovation, allowing for the faithful translation of pre-installed olefin stereochemistry into the final product under mild conditions. researchgate.net

Other crucial intermediates reported in various synthetic campaigns include:

Allyl bromide (8) and aldehyde (13) nih.govresearchgate.net

β-hydroxy imide (17) resulting from an Evans aldol reaction nih.gov

Allylsulfide (23) formed via a Claisen rearrangement nih.gov

Dienyne (40) and Z-iodo triene (9) , which were coupled in the final steps of one total synthesis nih.gov

Semi-Synthesis and Derivatization for Research Purposes

Beyond total synthesis, semi-synthetic and biosynthetic engineering approaches have been employed to generate novel this compound analogues. These efforts are primarily aimed at understanding the relationship between the molecule's structure and its biological activity.

Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophore of a natural product and for designing improved therapeutic agents. For this compound, SAR studies have indicated that the "western chain" of the molecule allows for considerable structural variation to potentially enhance its inhibitory effect on bacterial RNA polymerase. uni-saarland.de

Genetic engineering of the Myxalamid biosynthetic gene cluster has been a fruitful strategy. By creating mutants of Myxococcus xanthus with a blocked branched-chain ketoacid dehydrogenase (bkd), the production of natural myxalamids is reduced. uni-saarland.de Feeding these mutant strains various non-natural carboxylic acids has led to the production of novel myxalamid analogues, demonstrating the flexibility of the biosynthetic machinery. uni-saarland.de

The generation of novel analogues expands the chemical diversity available for biological screening. The technique of mutasynthesis , which combines mutagenesis with precursor feeding, has been successfully applied to the Myxalamid system. uni-saarland.dehelmholtz-hips.de

By generating bkd mutants of M. xanthus and S. aurantiaca and feeding them various carboxylic acids, researchers have produced at least nine new Myxalamid analogues. uni-saarland.de The biosynthetic enzymes in M. xanthus showed greater flexibility in accepting different starter units compared to those in S. aurantiaca. uni-saarland.de This approach, along with the heterologous expression of the biosynthetic gene cluster, provides a powerful platform for pathway engineering to generate a wider array of Myxalamid derivatives with potentially improved properties. uni-saarland.deresearchgate.net

Advanced Research Methodologies and Analytical Techniques

Genome Mining and Bioinformatic Prediction of Secondary Metabolite Pathways

The advent of whole-genome sequencing has revolutionized the discovery and characterization of natural product biosynthetic gene clusters (BGCs). For Myxalamid A, genome mining has been instrumental in identifying the genetic blueprint for its synthesis in myxobacteria such as Stigmatella aurantiaca and Myxococcus xanthus. nih.govuni-saarland.de Bioinformatic tools like antiSMASH are employed to scan genomic data and predict the boundaries and functions of BGCs. koreascience.kr

Analysis of the this compound BGC revealed a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. nih.govkoreascience.kr This hybrid nature is a common feature in myxobacterial secondary metabolism. psu.edu The gene cluster encodes a series of modules, each responsible for the incorporation and modification of specific building blocks. Bioinformatic predictions have successfully outlined the domain organization within these modules, including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) domains for the PKS portion, and condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains for the NRPS part. researchgate.net

Furthermore, comparative genomics across different myxobacterial strains has shown that while some BGCs like those for myxalamids are conserved, there is significant metabolic diversity within a single species. asm.orgasm.org This highlights the power of genome mining not only in identifying known pathways but also in uncovering novel, related natural products. acs.org

Gene Editing and Genetic Manipulation Techniques for Producer Strains

To validate the predictions from genome mining and to probe the functions of specific genes and domains, targeted genetic manipulation of the producer strains is essential. In the study of this compound, gene disruption and knockout experiments have been pivotal. By inactivating specific genes within the predicted BGC in Stigmatella aurantiaca Sga15, researchers confirmed their involvement in myxalamid biosynthesis. nih.gov

More advanced techniques like CRISPR/Cas9-based genome editing have been developed for myxobacteria, enabling more efficient and precise large-scale genetic modifications. nih.gov For instance, the entire 92-kb biosynthetic gene cluster for myxalamids was successfully deleted from the Myxococcus xanthus DK1622 genome, definitively linking the cluster to myxalamid production and creating a clean chassis strain for heterologous expression of other BGCs. nih.gov

Furthermore, mutasynthesis, a technique that involves feeding modified precursor molecules to a mutant strain blocked in the early stages of a biosynthetic pathway, has been used to generate novel myxalamid analogs. researchgate.net This approach, coupled with the engineering of producer strains, opens avenues for the combinatorial biosynthesis of new and potentially more potent compounds. nih.gov

Advanced Spectroscopic and Mass Spectrometric Applications

The structural elucidation and detailed analysis of this compound and its biosynthetic intermediates have heavily relied on a suite of advanced analytical techniques.

Isotope Labeling and Metabolic Flux Analysis

Isotope labeling studies have been crucial in deciphering the precursor units and their flow through the myxalamid biosynthetic pathway. Feeding experiments with 13C-labeled precursors, such as acetate, have helped to map the origin of the carbon backbone of the molecule. researchgate.net These experiments have revealed that the isobutyryl-CoA starter unit for myxalamid biosynthesis can be derived from the degradation of branched-chain amino acids. researchgate.net Metabolic flux analysis, informed by these labeling patterns, provides a quantitative understanding of the metabolic networks that support secondary metabolite production.

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS Profiling for Metabolomics

High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable tools for the detection, identification, and quantification of myxalamids and related metabolites. jmb.or.kr LC-MS/MS-based metabolite profiling of Myxococcus xanthus strains has enabled the high-throughput screening of secondary metabolites, leading to the identification of known myxalamids (A, B, and C) and the discovery of a new analog, Myxalamid K. jmb.or.krnih.gov

The high sensitivity and resolution of these techniques allow for the analysis of complex crude extracts, facilitating the rapid identification of compounds based on their mass-to-charge ratio (m/z), retention time, and characteristic fragmentation patterns. asm.orgjmb.or.kr This approach is particularly powerful for comparative metabolomics, highlighting differences in the secondary metabolomes of various strains or under different culture conditions. asm.org

Table 1: Mass Spectrometric Data for Myxalamid Analogs

| Compound | Molecular Formula | [M+H]+ (m/z) |

| This compound | C26H41NO3 | 416 |

| Myxalamid B | C25H40NO3 | 402 |

| Myxalamid C | C24H37NO3 | 388 |

| Myxalamid K | Not specified | 430 |

This table is interactive. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the de novo structural elucidation of natural products. For this compound and its analogs, 1H and 13C NMR, along with two-dimensional techniques like COSY and HMBC, have been used to determine the precise connectivity and stereochemistry of the molecule. jmb.or.kruni-saarland.de The structure of myxalamid B, for example, was confirmed by comparing its 1H NMR spectra with previously reported data. jmb.or.kr While powerful, NMR typically requires larger quantities of pure compound compared to mass spectrometry.

Protein Biochemistry and Enzymology in Biosynthesis Research

Understanding the function of the individual enzymes within the this compound biosynthetic pathway requires detailed biochemical and enzymological studies. This involves the heterologous expression and purification of the PKS and NRPS domains and the in vitro reconstitution of their catalytic activities. pnas.org

A key finding from this line of research is the characterization of the terminal reductase (R) domain of the MxaA NRPS module. nih.govpnas.org This domain is responsible for a novel type of reductive chain release, a four-electron reduction that yields the 2-amino-propanol moiety at the end of the myxalamid structure. nih.govnih.gov

Structural biology has provided further insights into the mechanism of this reductase domain. The crystal structure of the MxaA R domain has been solved, both in its apo form and in complex with the NADPH cofactor. nih.govrcsb.org This structural information, combined with molecular dynamics simulations, has helped to identify critical residues for substrate binding and catalysis, paving the way for rational protein engineering to create variants with improved or altered activities for the production of novel primary alcohols. nih.govfrontiersin.org

Recombinant Expression and Purification of Biosynthetic Enzymes

A critical step in understanding the biosynthesis of this compound is the isolation and characterization of the enzymes responsible for its assembly. The myxalamid biosynthetic gene cluster is comprised of a nonribosomal peptide synthetase (NRPS) gene, mxaA, and six polyketide synthase (PKS) genes, mxaB1, mxaB2, and mxaC-F. nih.gov Researchers have successfully utilized recombinant expression systems, primarily Escherichia coli, to produce and purify these biosynthetic enzymes. rcsb.orguni-saarland.de This approach allows for the generation of large quantities of specific enzymes, which is often a challenge when isolating them from their native myxobacterial producers.

For instance, the terminal reductase (R) domain from the NRPS module MxaA of Stigmatella aurantiaca Sga15 has been recombinantly expressed in E. coli BL21(DE3) for structural and biochemical analysis. rcsb.org This has enabled detailed investigations into its catalytic mechanism. The use of chaperone co-expression systems, such as GroEL/GroES, has also been employed to facilitate the correct folding and solubility of these complex enzymes in the heterologous host. uni-saarland.de

In Vitro Biochemical Characterization of Enzyme Activities

Once purified, the biosynthetic enzymes undergo rigorous in vitro biochemical characterization to determine their specific functions and substrate specificities. This involves a battery of assays to probe the activity of individual domains and modules within the PKS and NRPS machinery. Techniques such as radioactive labeling and mass spectrometry are used to track the incorporation of precursor molecules and the formation of intermediates.

A key finding from these studies is the role of the terminal reductase domain of MxaA, which catalyzes a four-electron reduction to release the final myxalamid product as an alcohol. nih.govresearchgate.net The crystal structure of this reductase domain has been solved, both with and without its NADPH cofactor, providing crucial insights into its catalytic mechanism. nih.govrcsb.org Furthermore, in vitro reconstitution of parts of the biosynthetic pathway has allowed for the direct observation of the enzymatic reactions and the identification of key intermediates. researchgate.net For example, the adenylation (A) domains of the NRPS module are analyzed to predict their amino acid substrate specificity, which can be confirmed through in vitro assays. uni-saarland.denih.gov

Molecular Modeling and Computational Studies

In conjunction with experimental techniques, molecular modeling and computational studies have become indispensable tools for investigating this compound and its biosynthetic enzymes at a molecular level.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the biosynthetic enzymes and their substrates. nih.govnih.gov These simulations can reveal the conformational changes that occur during catalysis and help to identify key amino acid residues involved in substrate binding and recognition. researchgate.net For the myxalamid biosynthetic pathway, MD simulations have been used to understand the interactions within the terminal reductase domain of MxaA, providing a deeper understanding of its structural integrity and catalytic activity. researchgate.net These computational insights have guided site-directed mutagenesis studies to create enzyme variants with altered or improved activities. researchgate.net

In Silico Prediction of this compound Properties and Interactions

Computational methods are also employed to predict the physicochemical properties of this compound and its potential interactions with biological targets. nih.gov Bioinformatics tools are used to analyze the myxalamid biosynthetic gene cluster to predict the structure of the final product. uni-saarland.denih.gov For instance, the specificity of the adenylation domains within the NRPS module can be predicted in silico based on their amino acid sequence, providing clues about the building blocks of the myxalamid scaffold. uni-saarland.denih.gov These predictions, while powerful, are often validated through experimental data obtained from biochemical assays and structural biology.

Cell-Based Assays for Pre-clinical Biological Activity Profiling

To evaluate the therapeutic potential of this compound, a variety of cell-based assays are utilized to profile its biological activity. These assays are crucial for determining the compound's efficacy against different cell types and for elucidating its mechanism of action.

Myxalamids have demonstrated notable antimicrobial activity against a range of pathogens, including yeasts, molds, and certain Gram-positive bacteria. smolecule.comresearchgate.net The primary mechanism of action is the inhibition of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). smolecule.comresearchgate.net This disruption of cellular respiration leads to a decrease in ATP production and ultimately cell death in susceptible organisms. smolecule.com

Future Perspectives and Research Challenges

Exploration of Undiscovered Myxalamid Analogues and Cryptic Pathways

Myxobacteria are known for their capacity to produce a wide array of secondary metabolites, and it is highly probable that a vast number of myxalamid analogues remain undiscovered within different myxobacterial strains and species. researchgate.netuni-saarland.deresearchgate.net Genome mining of myxobacteria has revealed a significant number of "orphan" or "cryptic" biosynthetic gene clusters (BGCs), which are not expressed under standard laboratory conditions. researchgate.nethelmholtz-hips.de These cryptic pathways represent a treasure trove for the discovery of novel myxalamid-related compounds with potentially enhanced or novel bioactivities.

Future research will likely focus on activating these silent BGCs through various strategies, including:

Culture-based approaches: The "one strain, many compounds" (OSMAC) approach involves systematically altering cultivation parameters such as media composition, temperature, and pH to mimic different environmental niches and potentially trigger the expression of silent gene clusters. researchgate.netasm.org

Genetic manipulation: Techniques like promoter exchange, where a weak or silent promoter of a BGC is replaced with a strong, constitutive promoter, can be employed to activate the production of cryptic metabolites. helmholtz-hips.deacs.org

Co-cultivation: Growing myxobacteria with other microorganisms can induce the production of secondary metabolites as a defense or communication mechanism, potentially revealing new myxalamid analogues.

The identification of the myxalamid biosynthetic gene cluster in Myxococcus xanthus and Stigmatella aurantiaca has paved the way for such explorations. researchgate.netjst.go.jp The biosynthetic machinery, a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, exhibits flexibility in its starter unit, leading to the natural production of myxalamids A-D. uni-saarland.desecondarymetabolites.org This inherent flexibility can be exploited to generate further diversity.

Elucidation of Regulatory Networks Governing Myxalamid Production

The production of secondary metabolites like myxalamids in myxobacteria is tightly controlled by complex regulatory networks that respond to a variety of internal and external signals. beilstein-journals.org Understanding these regulatory mechanisms is crucial for enhancing the production of known myxalamids and for activating cryptic pathways.

Key areas of future investigation include:

Signal Transduction Pathways: Myxobacterial genomes are rich in genes encoding regulatory proteins, such as serine-threonine kinases and enhancer-binding proteins, suggesting intricate signaling cascades. beilstein-journals.org Deciphering how these pathways sense environmental cues and translate them into the activation or repression of myxalamid biosynthesis is a major challenge.

Quorum Sensing: Myxobacteria utilize quorum sensing to coordinate their social behaviors, including development and predation. asm.org The A-signal, a mix of amino acids and peptides, is a known quorum-sensing signal in Myxococcus xanthus that regulates early development. asm.org Investigating the potential link between quorum sensing systems and the regulation of myxalamid production could provide novel strategies for yield improvement.

Developmental Regulation: The expression of genes responsible for secondary metabolite biosynthesis in M. xanthus has been shown to increase during development. This suggests a role for these compounds in protecting developing cells or in nutrient acquisition. Further research is needed to unravel the specific regulatory factors that couple myxalamid production to the developmental cycle.

Development of Novel Biotechnological Platforms for Enhanced Myxalamid Production

The native production of myxalamids in myxobacteria is often low, hindering their large-scale production for further research and potential applications. acs.org Developing robust biotechnological platforms is therefore a key priority.

Promising approaches include:

Heterologous Expression: This involves transferring the myxalamid BGC into a more genetically tractable and faster-growing host organism, such as other myxobacterial strains or even different bacterial species. asm.org Successful heterologous expression has been achieved for other myxobacterial metabolites, demonstrating the feasibility of this strategy. asm.orgnih.gov However, challenges remain, including the large size of the BGC and the need for the host to provide necessary precursors and post-translational modifications. asm.org

Metabolic Engineering: Modifying the metabolism of the producing strain to increase the supply of precursor molecules for myxalamid biosynthesis can significantly enhance yields. This can involve overexpressing genes for precursor synthesis or deleting genes for competing pathways.

Synthetic Biology Approaches: The development of synthetic biology tools for myxobacteria, while still lagging behind those for model organisms like E. coli, is rapidly advancing. researchgate.netresearchgate.net The creation of "chassis" strains optimized for secondary metabolite production, combined with strategies like the "two-step Protocol for Resource Integration and Maximization–Biomolecules Overproduction and Optimal Screening Therapeutics" (2PRIM-BOOST), holds great promise for improving myxalamid titers. asm.orgnih.gov This approach involves a growth phase in a rich medium followed by a production phase in a minimal medium to maximize biomass and then channel resources towards secondary metabolism. nih.gov

Deeper Understanding of Myxalamid's Ecological Role in Myxobacterial Predation

Myxobacteria are predatory microorganisms that feed on other bacteria and fungi. shareok.org It is widely believed that they secrete a cocktail of secondary metabolites, including antibiotics, to kill and lyse their prey. shareok.org While myxalamids exhibit antibacterial and antifungal activity, their precise role in the complex process of myxobacterial predation is not yet fully understood. researchgate.netserbiosoc.org.rs

Future research should aim to:

Link Myxalamid Production to Predatory Success: Studies could investigate whether strains of myxobacteria with higher myxalamid production are more efficient predators. Conversely, knocking out the myxalamid biosynthesis genes should, in theory, reduce predatory efficiency against susceptible prey.

Investigate the Synergy with Other Predatory Factors: Myxobacteria produce a range of lytic enzymes and other secondary metabolites. Understanding how myxalamids interact with these other factors to facilitate predation is crucial. It is possible that myxalamids act synergistically with other compounds to overcome prey defenses.

Analyze the Induction of Myxalamid Biosynthesis during Predation: Investigating the expression of the myxalamid BGC during co-cultivation with different prey organisms could reveal whether its production is specifically triggered by the presence of prey. Research has shown that Myxococcus fulvus produces a more diverse profile of secondary metabolites when grown on prey that supports better growth, suggesting a link between predation rates and secondary metabolite expression. shareok.org

Overcoming Challenges in Myxobacterial Genetic Manipulation and Cultivation

A significant bottleneck in myxalamid research is the inherent difficulty in cultivating and genetically manipulating most myxobacterial strains. researchgate.netshareok.org These bacteria often grow slowly, form aggregates, and are resistant to the uptake of foreign DNA. researchgate.net

Key challenges and potential solutions include:

Improving Cultivation Techniques: Myxobacteria often require complex growth media, and many strains remain unculturable. researchgate.netmdpi.com The development of novel cultivation methods that better mimic their natural environments is essential for accessing a wider diversity of myxalamid-producing strains.

Expanding the Genetic Toolbox: While genetic tools for the model organism Myxococcus xanthus are relatively well-developed, they are often not transferable to other myxobacterial species. researchgate.netasm.org There is a pressing need to develop more universal and efficient methods for genetic manipulation, such as improved transformation protocols, a wider range of selectable markers, and robust CRISPR/Cas-based gene editing systems. researchgate.net

Addressing Genome Instability: Myxobacterial genomes can be large and are known to be shaped by the frequent movement of mobile genetic elements, which can lead to genomic instability and complicate genetic engineering efforts. mdpi.com

Potential for Rational Design and Engineering of Myxalamid Analogues with Enhanced Bioactivity

The modular nature of the PKS/NRPS system responsible for myxalamid biosynthesis offers exciting opportunities for the rational design and engineering of novel analogues with improved properties. uni-saarland.detandfonline.com

Future research in this area could involve:

Domain Swapping and Module Engineering: The individual domains and modules of the PKS/NRPS can be swapped or modified to incorporate different building blocks, leading to the creation of a diverse library of myxalamid analogues. uni-saarland.de

Mutasynthesis: This technique involves feeding precursor analogues to a mutant strain that is blocked in the biosynthesis of the natural starter unit. researchgate.net The biosynthetic machinery then incorporates the supplied analogue, generating a new compound. This approach has already been successfully used to create new myxalamids. researchgate.net

Structure-Guided Mutagenesis: By understanding the three-dimensional structure of the key enzymes in the myxalamid biosynthetic pathway, specific amino acid changes can be introduced to alter their substrate specificity or catalytic activity. For example, structure-guided mutagenesis of the terminal reductase domain of MxaA has generated variants with altered activities. nih.govresearchgate.net This allows for a more targeted approach to generating novel myxalamid derivatives with desired characteristics.

The combination of these approaches will undoubtedly lead to the generation of a wide range of myxalamid analogues, some of which may exhibit enhanced potency, improved selectivity, or novel biological activities, further expanding the therapeutic potential of this fascinating class of natural products.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Myxalamid A in natural extracts?

Methodological Answer: this compound is typically identified using a combination of high-performance liquid chromatography (HPLC) for separation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. For purity assessment, researchers should cross-validate results using at least two independent techniques (e.g., HPLC-MS and NMR) to rule out co-eluting impurities. Studies on related polyketides emphasize the importance of solvent selection in HPLC to resolve structurally similar compounds .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, and catalyst loading) and purification steps. For enzymatic synthesis, the terminal reductase domain in Myxalamid biosynthesis must be carefully characterized, as its activity directly influences alcohol intermediate formation. Barajas et al. (2015) recommend using engineered enzyme variants with kinetic parameters (e.g., kcat and Km) validated via spectrophotometric assays . Detailed protocols should be deposited in open-access repositories to standardize methodology.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Researchers should:

- Perform dose-response curves across multiple cell lines.

- Include positive controls (e.g., known protease inhibitors) to validate assay sensitivity.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. Contradictions in enzymatic inhibition data may reflect differences in buffer pH or redox conditions, which affect this compound stability. A meta-analysis of raw datasets from prior studies is recommended to identify confounding variables .

Q. How can computational modeling optimize the design of this compound derivatives with enhanced stability?

Methodological Answer: Density functional theory (DFT) calculations predict electron distribution in this compound’s reactive moieties, guiding synthetic modifications to reduce oxidative degradation. Molecular dynamics simulations can model interactions with target proteases (e.g., cysteine proteases) to prioritize derivatives with improved binding affinity. Experimental validation should follow a tiered approach:

- In silico screening → In vitro enzyme assays → Cell-based efficacy testing. Studies on analogous polyketides highlight the role of stereochemistry in stability, necessitating chiral HPLC for derivative characterization .

Q. What are the challenges in elucidating the biosynthetic gene cluster (BGC) of this compound, and how are they addressed?

Methodological Answer: BGC identification requires genome mining of producer strains (e.g., Myxococcus spp.) coupled with heterologous expression in model hosts (e.g., E. coli or S. cerevisiae). Key steps include:

- CRISPR-Cas9-mediated knockout of putative BGCs to confirm metabolite loss.

- LC-MS/MS-based metabolomics to correlate gene expression with this compound production. Challenges like silent gene clusters demand epigenetic induction (e.g., histone deacetylase inhibitors) or co-culture with microbial competitors to activate biosynthesis .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?

Methodological Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response curves) to calculate IC50 values. Outliers should be assessed via Grubbs’ test, and variance homogeneity confirmed with Levene’s test. For high-throughput data, apply false discovery rate (FDR) corrections to mitigate Type I errors. Publicly available tools like GraphPad Prism or R packages (e.g., drc) are recommended for rigor .

Q. What methodologies validate the ecological role of this compound in microbial interactions?

Methodological Answer: Metatranscriptomic analysis of soil microbiomes can identify upregulated resistance genes in co-existing microbes, suggesting evolutionary pressure from this compound. Microfluidic co-culture devices enable real-time imaging of bacterial interactions, while stable isotope probing (SIP) tracks this compound uptake in microbial communities. Contradictory findings about its ecological function warrant multi-omics integration (transcriptomics + metabolomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.